N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Description
This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPQLGDELNWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves the reaction of appropriate starting materials under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- 3-(4-{[(2-chlorophenyl)methyl]amino}phenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its distinct thieno[3,4-c]pyrazole core and the presence of both chlorophenyl and methylbenzamide groups contribute to its versatility and potential in various applications .
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in drug design and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClN3OS, with a molecular weight of 375.89 g/mol. The compound's structure includes:
- Thieno[3,4-c]pyrazole core: This heterocyclic structure contributes to the compound's pharmacological properties.
- Chlorophenyl group: Enhances lipophilicity and may influence receptor binding.
- Methylbenzamide moiety: Potentially involved in enzyme inhibition or receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction: It can bind to cellular receptors, thereby altering signal transduction pathways.
- Gene Expression Modulation: It may influence the expression of genes associated with cell growth and apoptosis.
Antifungal and Antitubercular Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal and antitubercular properties. For example:
- In Vitro Studies: Compounds bearing a pyrazole scaffold demonstrated promising antifungal activity against various pathogenic strains. Some derivatives showed effective inhibition of Mycobacterium tuberculosis H37Rv .
Case Studies
- Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of thienopyrazole derivatives. Results indicated that certain derivatives exhibited strong antifungal activity against Candida albicans and Aspergillus niger.
- Cancer Therapeutics:
- Research has explored the potential of thienopyrazole derivatives as anticancer agents. Some compounds were shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Result |
|---|---|---|
| Antifungal | Candida albicans | Significant inhibition |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Effective inhibition |
| Cancer Cell Line | HeLa (Cervical Cancer) | Induced apoptosis |
Q & A
Q. What are the critical steps in synthesizing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step organic reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:
- Formation of the thienopyrazole core via cyclocondensation of thiophene derivatives with hydrazines under reflux conditions .
- Introduction of the 3-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
- Coupling of the 4-methylbenzamide moiety using amidation reactions, optimized with coupling agents like EDC/HOBt in anhydrous DMF . Yield optimization focuses on solvent selection (e.g., THF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst loading (0.5–2 mol% Pd for cross-coupling) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?
- 1H/13C NMR : Assigns protons and carbons in the thienopyrazole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and confirms substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass ± 0.001 Da) .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) . Purity is assessed via HPLC (≥95% purity using C18 columns, acetonitrile/water gradient) .
Q. How does the solubility profile of this compound affect in vitro bioactivity assays, and what formulation strategies mitigate low solubility?
- The compound shows poor aqueous solubility (<10 µg/mL in PBS) due to hydrophobic aromatic groups, necessitating DMSO stock solutions (10 mM) for cell-based assays .
- Strategies include:
- Nanoparticle encapsulation (e.g., PLGA polymers) to enhance bioavailability .
- Co-solvent systems (e.g., PEG 400/water) for in vivo studies .
- Salt formation with succinic acid to improve crystallinity and dissolution rates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported synthetic yields across literature?
Discrepancies in yields (e.g., 40–75% for amidation steps) arise from:
- Steric hindrance : Bulkier substituents (e.g., 4-methylbenzamide vs. nitro groups) reduce reaction efficiency. Use computational modeling (DFT) to predict steric effects .
- Catalyst deactivation : Trace moisture in solvents reduces Pd catalyst activity. Employ molecular sieves or rigorous drying protocols .
- Byproduct formation : Monitor intermediates via LC-MS to identify side reactions (e.g., over-oxidation of thiophene) and adjust stoichiometry .
Q. What computational approaches predict binding affinities of this compound to kinase targets, and how do they guide structural modifications?
- Molecular docking (AutoDock Vina) : Simulates binding to ATP-binding pockets (e.g., CDK2, IC50 correlation R² = 0.85). Key interactions include H-bonds with hinge-region residues (e.g., Glu81) and hydrophobic contacts with 3-chlorophenyl .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns). Modify 4-methylbenzamide to introduce electron-withdrawing groups (e.g., -CF3) for enhanced π-stacking .
Q. How should researchers address conflicting biological activity data across different cell lines or assay conditions?
Discrepancies (e.g., IC50 variability in cancer vs. normal cells) are mitigated by:
- Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out false positives from metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
